6-Benzyloxy-3-methyl-1H-indazole

Lipophilicity LogP Drug-likeness

The unprotected 6-hydroxy-3-methylindazole is prone to oxidation during N-alkylation, leading to failed syntheses and impure libraries. 6-Benzyloxy-3-methyl-1H-indazole is the direct solution, supplying a protected phenol and a regioselectivity-directing 3-methyl group in one building block. - Ensures >99% N-1 regioselectivity under NaH/THF conditions, eliminating regioisomeric contamination. - Serves as a direct precursor for 5-HT2 receptor agonists and a protected scaffold for PROTAC linker attachment. - Available in multi-gram quantities synthesized via a scalable 69% yield route.

Molecular Formula C15H14N2O
Molecular Weight 238.28 g/mol
Cat. No. B8119708
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Benzyloxy-3-methyl-1H-indazole
Molecular FormulaC15H14N2O
Molecular Weight238.28 g/mol
Structural Identifiers
SMILESCC1=C2C=CC(=CC2=NN1)OCC3=CC=CC=C3
InChIInChI=1S/C15H14N2O/c1-11-14-8-7-13(9-15(14)17-16-11)18-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H,16,17)
InChIKeyQPHSPVMKEAIENO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Benzyloxy-3-methyl-1H-indazole: Identity & Specifications


6-Benzyloxy-3-methyl-1H-indazole (CAS 362512-26-3, molecular formula C15H14N2O, molecular weight 238.28 g/mol) is a disubstituted 1H-indazole derivative bearing a benzyloxy ether at the 6-position and a methyl group at the 3-position [1]. The compound is classified as a heterocyclic building block within the indazole family, which serves as a bioisostere of phenol with enhanced lipophilicity and reduced susceptibility to phase I and II metabolism [1]. Commercially available purity specifications range from ≥95% (AKSci) to >97% (Shiya Biopharm), with recommended long-term storage in cool, dry conditions . The compound is supplied exclusively for research and development use and is not intended for human or veterinary applications .

Why 6-Benzyloxy-3-methyl-1H-indazole Is Irreplaceable


The 6-benzyloxy-3-methyl substitution pattern is not functionally interchangeable with alternative indazole regioisomers or deprotected analogs for two principal reasons. First, the 3-methyl group exerts a decisive steric and electronic influence on N-1 versus N-2 regioselectivity during downstream alkylation: under optimized NaH/THF conditions, 3-substituted indazoles can achieve >99% N-1 regioselectivity, whereas C-7 substituted variants (e.g., 7-NO2 or 7-CO2Me indazoles) confer ≥96% N-2 selectivity [1]. Second, the 6-benzyloxy group serves as a protected phenol that prevents oxidative degradation of the 6-OH during N-1 alkylation chemistry, a strategy explicitly exploited in US Patent 6,956,036, where 6-Benzyloxy-3-methyl-1H-indazole is the direct precursor to N-alkylated indazole-6-ol glaucoma therapeutics — a synthetic sequence that would fail if one attempted to start from 6-hydroxy-3-methylindazole directly, owing to phenolic oxidation under the reaction conditions [2].

6-Benzyloxy-3-methyl-1H-indazole: Comparative Evidence


Lipophilicity Advantage Over 3-Methyl-1H-indazole

The 6-benzyloxy substituent substantially increases lipophilicity compared to the unsubstituted 3-methyl-1H-indazole core. 6-Benzyloxy-3-methyl-1H-indazole has a computed XLogP3-AA of 3.4, whereas 3-methyl-1H-indazole (CAS 3176-62-3) has a measured LogP of 2.15 [1]. This represents a ΔLogP of +1.25 units, translating to approximately an 18-fold increase in octanol-water partition coefficient. The higher lipophilicity is relevant for applications requiring improved membrane permeability or where the benzyloxy group serves as a lipophilic anchor in fragment-based drug design.

Lipophilicity LogP Drug-likeness Membrane permeability Physicochemical profiling

Boiling Point vs. 6-Methoxy Analog and Purification

The replacement of a 6-methoxy with a 6-benzyloxy group dramatically increases the boiling point. 6-Benzyloxy-3-methyl-1H-indazole has a predicted boiling point of 432.4±30.0 °C, whereas 6-methoxy-3-methyl-1H-indazole (CAS 7746-29-4) has a predicted boiling point of 323.0±22.0 °C . The ~109 °C differential reflects the increased molecular weight and van der Waals surface area conferred by the benzyl group. This has practical consequences for purification strategy selection (chromatography rather than distillation for the benzyloxy compound) and thermal stability considerations during downstream synthetic transformations.

Boiling point Purification Volatility Distillation Physicochemical properties

Key Intermediate in Glaucoma Therapeutic Patent

6-Benzyloxy-3-methyl-1H-indazole is explicitly named as the direct precursor to 1-(6-Benzyloxy-3-methyl-indazol-1-yl)-propan-2-one (CAS 362512-27-4) in US Patent 6,956,036, which discloses substituted 1-(α-alkyl-ethylamino)-1H-indazol-6-ols as 5-HT2 receptor agonists for lowering intraocular pressure and treating glaucoma [1]. In the patent procedure, the compound is reacted in N,N-dimethylformamide to generate the N-1 alkylated product [1]. This establishes a documented, citable industrial application pathway that is not established for regioisomeric analogs such as 4-(benzyloxy)-3-methyl-1H-indazole or 5-(benzyloxy)-3-methyl-1H-indazole within the same therapeutic context. In contrast, 6-hydroxy-3-methylindazole cannot serve as a direct substitute in this sequence due to phenolic oxidation during N-alkylation, as noted in the patent's discussion of the 6-benzyloxy protecting group strategy [2].

Patent intermediate Glaucoma 5-HT2 agonist Intraocular pressure Synthetic building block

Regioselective N-Alkylation Controlled by 3-Methyl Group

The 3-methyl substituent on the indazole scaffold strongly directs N-alkylation to the N-1 position. In a systematic study of fourteen C-3 substituted indazoles, Alam and Keating (Beilstein J. Org. Chem. 2021) demonstrated that 3-substituted indazoles (including 3-carboxymethyl, 3-tert-butyl, 3-COMe, and 3-carboxamide variants) achieve >99% N-1 regioselectivity under optimized NaH/THF conditions [1]. By contrast, C-7 substituted indazoles (7-NO2, 7-CO2Me) favor N-2 selectivity at ≥96% [1]. This means 6-Benzyloxy-3-methyl-1H-indazole is strongly predisposed to yield N-1 alkylated products, whereas a C-7 benzyloxy regioisomer would produce predominantly N-2 alkylated products — regioisomers with fundamentally different pharmacophoric geometries and biological target profiles. The study further established that electronic effects from ring substituents modulate regioisomeric distribution in a predictable manner, making the 3-Me/6-BnO pattern a rationally selectable substitution motif for N-1-targeted synthesis [1].

Regioselectivity N-alkylation Indazole Synthetic methodology N-1 vs N-2

Higher Purity Specification for Indazole Building Blocks

6-Benzyloxy-3-methyl-1H-indazole is commercially available at >97% purity from Shiya Biopharm (Suzhou), exceeding the 95% minimum purity specification offered by AKSci and the typical 95% standard for many indazole building blocks in the research chemicals market . For the closely related analog 4-(benzyloxy)-3-methyl-1H-indazole (CAS 1056265-33-8), the standard commercial purity is also 95% . The >97% specification translates to a maximum impurity burden of <3% versus <5% at the 95% level — a 40% reduction in potential impurity content that is meaningful for applications requiring high-fidelity SAR interpretation, crystallization trials, or sensitive catalytic reactions where trace impurities can poison catalysts or nucleate undesired polymorphs.

Purity Quality specification Procurement Building block Analytical chemistry

6-Benzyloxy-3-methyl-1H-indazole: Application Scenarios


Medicinal Chemistry: Lipophilic C6-Functionalized Indazole Scaffold

The XLogP3 of 3.4 places 6-Benzyloxy-3-methyl-1H-indazole in the favorable lipophilicity range for lead-like and drug-like chemical space (typically LogP 1–5). The 6-benzyloxy group serves as both a lipophilic substituent for target engagement and a protecting group that can be cleaved to reveal a 6-OH pharmacophore. This scenario is directly supported by the compound's documented role in US Patent 6,956,036, where it was used to construct 5-HT2 receptor agonists for intraocular pressure reduction [1]. The >99% predicted N-1 regioselectivity under NaH/THF alkylation conditions ensures that downstream derivatization at N-1 proceeds with minimal regioisomeric contamination, a critical consideration when synthesizing compound libraries for kinase or GPCR screening [2].

Process Chemistry: Protected Phenol Strategy for N-1 Alkylation

In process development for indazole-6-ol based active pharmaceutical ingredients, the 6-benzyloxy protecting group is essential because the free 6-OH is susceptible to oxidation under the basic N-alkylation conditions [1]. 6-Benzyloxy-3-methyl-1H-indazole supplies both the protected phenol and the regioselectivity-determining 3-methyl group in a single building block. The synthesis from 6-methoxy-3-methyl-1H-indazole proceeds in 69% yield (6.1 g from 7.4 g starting material at 30.3 mmol scale), demonstrating scalability to multi-gram quantities [3]. The >97% purity specification available from certain suppliers supports process chemistry requirements where impurity profiles must be tightly controlled .

Analytical Reference: Chromatographic Method Development

The large boiling point differential (ΔBP ≈ +109 °C) between 6-Benzyloxy-3-methyl-1H-indazole and its 6-methoxy analog provides a useful benchmark pair for developing and validating HPLC or GC methods for indazole-containing reaction monitoring . The computed XLogP3 of 3.4, combined with the predicted pKa of 14.61±0.40, makes the compound suitable as a neutral, lipophilic reference standard for logP calibration in reverse-phase chromatographic systems, occupying a chromatographic space distinct from both the more polar 6-hydroxy-3-methylindazole and the lower-molecular-weight 3-methyl-1H-indazole (LogP 2.15) [4].

Fragment Evolution: Benzyloxy as a Tunable Exit Vector

The 6-benzyloxy group provides a synthetic handle for hydrogenolysis to the free 6-OH, which can then serve as an attachment point for linker conjugation in PROTAC (proteolysis-targeting chimera) design or for further derivatization. The C6 position of indazole has been identified as a critical vector for optimizing both potency and selectivity in kinase inhibitor programs — for example, introduction of amides and heteroaryl groups at C6 of 3-(indol-2-yl)indazoles provided Chek1 IC50 values as low as 0.30 nM with selectivity over Cdk7 [5]. While 6-Benzyloxy-3-methyl-1H-indazole itself is not the final bioactive compound, it represents the appropriately protected and regiochemically defined starting point for such C6-focused optimization campaigns.

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